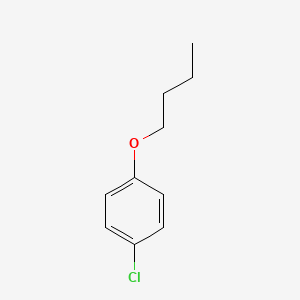

1-Butoxy-4-chlorobenzene

Description

The exact mass of the compound 1-Butoxy-4-chlorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190783. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Butoxy-4-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butoxy-4-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-4-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGHLCXEDCMMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307350 | |

| Record name | SBB061312 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51241-35-1 | |

| Record name | 1-Butoxy-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51241-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 190783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051241351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190783 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB061312 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butoxy-4-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of 1-tert-Butoxy-4-chlorobenzene

Abstract: This technical guide provides a comprehensive analysis of 1-tert-butoxy-4-chlorobenzene (CAS No. 18995-35-2), a key aromatic ether intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The document delves into its core physicochemical and chemical properties, reactivity profile, and stability under various conditions. Detailed, field-proven protocols for its synthesis and for assessing its stability via forced degradation are presented, supported by logical workflow diagrams. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound to leverage its synthetic potential while ensuring process safety and product integrity.

Introduction and Core Molecular Profile

1-tert-Butoxy-4-chlorobenzene is a substituted aromatic ether that serves as a pivotal building block in multi-step organic synthesis. Its molecular architecture, featuring a chloro-substituted benzene ring and a sterically bulky tert-butoxy group, imparts a unique combination of stability and controlled reactivity. The tert-butoxy group often functions as a protecting group for the phenolic hydroxyl, which can be cleaved under specific acidic conditions. Concurrently, the chloro substituent provides a reactive site for nucleophilic aromatic substitution or cross-coupling reactions, making the molecule a versatile precursor for more complex structures.[1][2]

It is critical to distinguish this compound from its straight-chain isomer, 1-(n-butoxy)-4-chlorobenzene (CAS No. 51241-35-1). This guide will focus exclusively on 1-tert-butoxy-4-chlorobenzene (CAS No. 18995-35-2) , as it is more commonly cited as a synthetic intermediate in the preparation of bioactive molecules and advanced polymers.[1][2][3]

Table 1: Compound Identifiers and Key Properties

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene | [1] |

| CAS Number | 18995-35-2 | [4] |

| Molecular Formula | C₁₀H₁₃ClO | [4] |

| Molecular Weight | 184.66 g/mol | [4][5] |

| Appearance | Colorless to pale yellow clear liquid | [1][3][6] |

| Synonyms | tert-Butyl 4-chlorophenyl ether, p-tert-Butoxychlorobenzene |[6][7] |

Physicochemical Characteristics

The physical properties of a synthetic intermediate are paramount as they dictate the conditions required for handling, reaction, purification, and storage. The relatively high boiling point and flash point of 1-tert-butoxy-4-chlorobenzene indicate it is not highly volatile under standard laboratory conditions, simplifying its handling. Its hydrophobic nature, evidenced by its sparse solubility in water and a calculated LogP of ~4.05, is a direct consequence of the butyl ether and chlorobenzene moieties; this necessitates the use of organic solvents for reactions and extractions.[1][6]

Table 2: Summary of Physicochemical Data

| Property | Value | Significance in Application | Source(s) |

|---|---|---|---|

| Boiling Point | 230.9 °C @ 760 mmHg 102-104 °C @ 10 Torr | Facilitates purification via vacuum distillation to separate from non-volatile impurities. | [3][8] |

| Density | 1.055 g/cm³ | Slightly denser than water, which is a key consideration for aqueous work-up and phase separation. | [8][9] |

| Flash Point | 98.4 °C | Classified as a combustible liquid, not flammable. Requires heating to generate a flammable vapor-air mixture. | [8][9] |

| Vapor Pressure | 0.0974 mmHg @ 25 °C | Low volatility reduces inhalation exposure risk at ambient temperatures. | [1][8] |

| Refractive Index | 1.504 - 1.510 | Useful for rapid, non-destructive purity checks during synthesis. | [3][7] |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents. | Dictates choice of solvent for reactions (e.g., DMF, acetone) and extractions (e.g., ethyl acetate). |[1][6] |

Chemical Profile: Reactivity and Stability

The chemical behavior of 1-tert-butoxy-4-chlorobenzene is governed by the interplay between the aromatic ring, the electron-donating tert-butoxy group, and the electron-withdrawing chloro group.

Electronic and Steric Landscape

-

tert-Butoxy Group: As an ether, this group is an activating, ortho, para-director for electrophilic aromatic substitution due to the lone pairs on the oxygen atom. However, its significant steric bulk physically hinders substitution at the ortho positions, making reactions at the para position (relative to the ether) highly favorable. Since the chloro group already occupies this position, further substitution on the ring is directed to the positions ortho to the ether.

-

Chloro Group: The chlorine atom is deactivating yet also an ortho, para-director. Its presence makes the C-Cl bond a potential site for nucleophilic aromatic substitution (under harsh conditions) or, more commonly, transition-metal-catalyzed cross-coupling reactions.

-

Overall Reactivity: The compound is moderately stable under standard conditions but possesses well-defined reactivity pathways.[1][6] It is susceptible to degradation in the presence of strong acids, which can cleave the ether bond to yield 4-chlorophenol and isobutylene derivatives.[1]

Stability Considerations

The primary liability of the molecule is the acid-catalyzed hydrolysis of the tert-butyl ether. This reaction is mechanistically facile because the cleavage results in the formation of a stable tert-butyl carbocation. This inherent instability to strong acids is often exploited intentionally in synthesis for deprotection of the phenolic hydroxyl group. The compound shows good stability towards weak bases, heat, and light, but strong bases at high temperatures could potentially promote nucleophilic substitution of the chlorine.

Synthesis and Purification Workflow

The most common and industrially relevant methods for synthesizing 1-tert-butoxy-4-chlorobenzene involve the formation of the ether linkage from 4-chlorophenol.

Key Synthetic Strategies

-

Williamson Ether Synthesis: This classical method involves the deprotonation of 4-chlorophenol with a strong base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a tert-butyl electrophile (e.g., tert-butyl bromide). The use of polar aprotic solvents like DMF or acetone is crucial to solvate the cation and enhance the nucleophilicity of the phenoxide.[1]

-

Acid-Catalyzed Alkylation with Isobutylene: A more atom-economical approach involves the direct reaction of 4-chlorophenol with isobutylene gas under acidic catalysis (e.g., sulfuric acid).[10] The acid protonates the isobutylene to form the stable tert-butyl carbocation, which is then attacked by the hydroxyl group of 4-chlorophenol. This method avoids the need for strong bases and alkyl halides.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is adapted from established industrial methodologies and provides a self-validating workflow where successful phase separation and distillation provide confirmation of reaction completion and purity.[10]

Objective: To synthesize 1-tert-butoxy-4-chlorobenzene from 4-chlorophenol and isobutylene.

Materials:

-

4-chlorophenol (1.0 eq)

-

Toluene (or another suitable organic solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.02-0.05 eq)

-

Isobutylene gas

-

5% Sodium Hydroxide solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Catalyst Dissolution: In a reaction vessel equipped with a gas inlet tube, stirrer, and thermometer, dissolve 4-chlorophenol in toluene. Add the catalytic amount of concentrated sulfuric acid and stir until a homogeneous solution is formed.

-

Alkylation: While maintaining the temperature at ambient conditions, slowly bubble isobutylene gas through the solution with vigorous stirring. The molar ratio of isobutylene to 4-chlorophenol should be between 1.2 and 2.0 to ensure complete consumption of the phenol. Monitor the reaction progress via TLC or GC analysis.

-

Reaction Quenching & Work-up: Once the reaction is complete (typically 1-6 hours), transfer the mixture to a separatory funnel.[10]

-

Caustic Wash: Wash the organic layer with a 5% sodium hydroxide solution. Causality Insight: This step is critical to quench the sulfuric acid catalyst and remove any unreacted acidic 4-chlorophenol, which forms the water-soluble sodium 4-chlorophenoxide salt.

-

Neutral Wash: Wash the organic layer with brine until the aqueous layer is neutral. This removes residual sodium hydroxide and reduces the solubility of organic material in the aqueous phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The resulting crude product can be purified by vacuum distillation to yield pure 1-tert-butoxy-4-chlorobenzene.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of 1-tert-butoxy-4-chlorobenzene.

Protocol for Stability Assessment

For drug development professionals, understanding a compound's stability is non-negotiable. Forced degradation (stress testing) studies are used to identify potential degradation products and pathways, which informs formulation development and shelf-life determination.

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of 1-tert-butoxy-4-chlorobenzene under hydrolytic (acidic, basic) and oxidative stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 1-tert-butoxy-4-chlorobenzene in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

-

Control: Mix the stock solution with purified water.

-

-

Incubation: Store all solutions at a controlled temperature (e.g., 60 °C) and protect from light.

-

Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acid and base samples to halt further degradation before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).

-

Data Interpretation: Quantify the parent compound's peak area to determine the percentage of degradation. Identify major degradation products by comparing retention times with standards (e.g., 4-chlorophenol) or by using LC-MS for structural elucidation.

Logical Diagram for Stability Analysis

Caption: Decision logic for a forced degradation stability study.

Safety and Handling

While comprehensive toxicity data for 1-tert-butoxy-4-chlorobenzene is limited, its structure suggests prudent handling is required.[1] Halogenated aromatic compounds can cause skin and respiratory irritation.[11] The GHS classification for the related n-butyl isomer indicates it is harmful if swallowed and very toxic to aquatic life.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from strong acids and oxidizing agents.[7][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.[8][12]

Applications in Scientific Research

The utility of 1-tert-butoxy-4-chlorobenzene stems from its role as a protected phenol and a functionalized aromatic ring.

-

Pharmaceutical Synthesis: It serves as a precursor for developing bioactive compounds where a phenolic moiety is required in the final target but must be protected during intermediate synthetic steps.[2] Its structure can be incorporated into scaffolds for various therapeutic targets.

-

Agrochemical Development: The chlorophenyl ether structure is common in herbicides and fungicides. This compound provides a building block for creating new agrochemicals with enhanced stability or specific biological activity.[2]

-

Materials Science: It is used in the preparation of specialty polymers and liquid crystals where the bulky tert-butyl group can influence material properties like thermal stability and solubility.[2] It is also a reagent for preparing p-tert-butoxystyrene, a valuable monomer.[3]

References

- Google Patents. (n.d.). CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.

-

Sciencelab.com. (n.d.). Material Safety Data Sheet Chlorobenzene MSDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 303010, 1-Butoxy-4-chlorobenzene. Retrieved from [Link]

-

iChemical. (n.d.). 1-tert-Butoxy-4-chlorobenzene, CAS No. 18995-35-2. Retrieved from [Link]

- Thirumalai, D., & Paramasivan, T. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.

-

ResearchGate. (2020). (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. leapchem.com [leapchem.com]

- 3. 1-tert-Butoxy-4-chlorobenzene | 18995-35-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 1-Butoxy-4-chlorobenzene | C10H13ClO | CID 303010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 18995-35-2: 1-tert-Butoxy-4-chlorobenzene | CymitQuimica [cymitquimica.com]

- 7. 1-tert-Butoxy-4-chlorobenzene | 18995-35-2 | TCI AMERICA [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. 1-tert-Butoxy-4-chlorobenzene, CAS No. 18995-35-2 - iChemical [ichemical.com]

- 10. CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene - Google Patents [patents.google.com]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. carlroth.com [carlroth.com]

- 13. 1-(tert-Butoxy)-4-chlorobenzene - CAS:18995-35-2 - Sunway Pharm Ltd [3wpharm.com]

Electronic Orchestration: Navigating the Reactivity of 1-Butoxy-4-chlorobenzene

Executive Summary

This technical guide analyzes the electronic and steric factors governing the reactivity of 1-butoxy-4-chlorobenzene (also known as 4-chlorophenyl butyl ether). For researchers in drug discovery and agrochemical synthesis, this molecule presents a classic "push-pull" electronic conflict. The strong resonance donation (

This guide details three critical reactivity paradigms:

-

Electrophilic Aromatic Substitution (EAS): Controlled by the butoxy group's activation.

-

Palladium-Catalyzed Cross-Coupling: Hampered by the electron-rich ring deactivating the C-Cl bond.

-

Nucleophilic Aromatic Substitution (SNAr): Generally non-viable without specific activation.

Part 1: The Electronic Landscape

To predict reactivity, we must quantify the electronic influence of the substituents using Hammett parameters (

Hammett Parameter Analysis

The reactivity of the benzene ring is dictated by the sum of the electronic effects of its substituents.

| Substituent | Effect Type | Nature | ||

| -O-Bu (Butoxy) | Resonance ( | ~ -0.32 | +0.10 | Strong Activator (Ortho/Para Director) |

| -Cl (Chloro) | Inductive ( | +0.23 | +0.37 | Weak Deactivator (Ortho/Para Director) |

Key Insight: The resonance donation of the butoxy group (

Regioselectivity Logic

-

The Butoxy Group: Directs incoming electrophiles to the ortho and para positions. The para position is blocked by chlorine.

-

The Chlorine Atom: Directs ortho and para. Its para position is blocked by the butoxy group.

-

The Conflict: The ortho position relative to the butoxy group (Position 2) is electronically reinforced by the strong

effect of oxygen. The ortho position relative to chlorine (Position 3) is deactivated by the inductive effect of the oxygen (meta relationship).

Figure 1: Electronic density map showing the dominance of the butoxy group in directing electrophilic attack.

Part 2: Reactivity Profile – Electrophilic Aromatic Substitution (EAS)

Because the ring is activated, standard EAS reactions (nitration, bromination) proceed under milder conditions than those required for chlorobenzene.

Protocol 1: Regioselective Nitration

Objective: Synthesis of 1-butoxy-4-chloro-2-nitrobenzene.

Mechanism: The nitronium ion (

Experimental Workflow:

-

Preparation: Dissolve 1-butoxy-4-chlorobenzene (10 mmol) in glacial acetic acid (10 mL). Cool to 0–5 °C.

-

Nitration: Dropwise add a mixture of concentrated

(1.1 eq) and glacial acetic acid. Note: Sulfuric acid is often unnecessary due to the activated ring and may cause ether cleavage. -

Reaction: Stir at 10 °C for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour mixture into ice water (50 mL). The product will precipitate as a yellow solid or oil.

-

Purification: Extract with dichloromethane, wash with saturated

(to remove acid), dry over

Self-Validating Check:

-

1H NMR: Look for a new singlet or doublet with small coupling constant (~2.5 Hz) around 7.5-7.8 ppm, corresponding to the proton at Position 3 (ortho to

and Cl). The proton at Position 6 (ortho to OBu) will shift downfield.

Part 3: Reactivity Profile – Metal-Catalyzed Cross-Coupling

This is the most challenging reactivity mode for this substrate.

The Electronic Hurdle

In Palladium-catalyzed coupling (e.g., Suzuki-Miyaura), the rate-determining step for aryl chlorides is typically Oxidative Addition (OA) .

-

Problem: The electron-donating butoxy group increases electron density on the ring, making the C-Cl bond stronger (more double-bond character via resonance) and the ring less electrophilic. This significantly slows down the insertion of Pd(0) into the C-Cl bond compared to chlorobenzene or 4-chloronitrobenzene.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs). These ligands increase the electron density on the Palladium center, making it more nucleophilic and capable of breaking the deactivated C-Cl bond.

Protocol 2: Suzuki-Miyaura Coupling

Objective: Synthesis of 4'-butyl-4-butoxy-1,1'-biphenyl.

Reagents:

-

Substrate: 1-butoxy-4-chlorobenzene (1.0 eq)[1]

-

Boronic Acid: 4-butylphenylboronic acid (1.2 eq)

-

Catalyst:

(1-2 mol%) -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

-

Base:

(2.0 eq) -

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Inerting: Charge a Schlenk tube with the substrate, boronic acid,

, SPhos, and -

Solvation: Add degassed Toluene and Water via syringe.

-

Activation: Heat the sealed vessel to 100 °C for 12-16 hours. Vigorous stirring is essential for the biphasic system.

-

Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with brine.

-

Purification: Flash column chromatography (Silica, Hexane -> 5% EtOAc/Hexane).

Figure 2: Catalytic cycle emphasizing the difficulty of oxidative addition due to the electron-donating butoxy group.

Part 4: Synthesis of the Core Scaffold

If the starting material is not commercially available, it is synthesized via Williamson Ether Synthesis.

Protocol 3: Alkylation of 4-Chlorophenol

Reaction:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in Acetone (0.5 M concentration).

-

Deprotonation: Add anhydrous Potassium Carbonate (

) (2.0 eq). Stir at RT for 15 mins. -

Alkylation: Add 1-Bromobutane (1.2 eq).

-

Reflux: Heat to reflux (approx. 60 °C) for 6-12 hours. Monitor by TLC (disappearance of phenol).

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. Dissolve residue in ether, wash with 1M NaOH (to remove unreacted phenol), then water and brine.

-

Yield: Typically >90% yield of a colorless oil.

Summary of Reactivity Data

| Reactivity Mode | Rate vs. Chlorobenzene | Major Product | Critical Factor |

| Nitration (EAS) | Faster (Activated) | 2-Nitro (Ortho to OBu) | -OBu resonance stabilization of Wheland intermediate. |

| Suzuki Coupling | Slower (Deactivated C-Cl) | Biaryl | C-Cl bond strength increased by -OBu; requires bulky/e- rich ligand. |

| SNAr | Inert | N/A | Ring is too electron-rich to stabilize Meisenheimer complex. |

References

-

Hammett Constants & Electronic Effects

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

-

EAS Regioselectivity (Alkoxybenzenes)

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 11: Aromatic Substitution, Electrophilic). Link

-

-

Suzuki Coupling of Deactivated Aryl Chlorides

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

-

Williamson Ether Synthesis Protocol

Sources

Boiling point and melting point of 1-Butoxy-4-chlorobenzene

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and experimental validation of 1-Butoxy-4-chlorobenzene (CAS: 51241-35-1), specifically distinguishing it from its structural isomer, 1-tert-butoxy-4-chlorobenzene.

Part 1: Executive Physicochemical Profile

The precise characterization of 1-Butoxy-4-chlorobenzene (also known as p-chlorophenyl n-butyl ether) is critical for its use as an intermediate in the synthesis of pharmaceutical agents such as Pramoxine.

Core Thermal Properties

Unlike its tert-butyl analog, the n-butyl variant is a liquid at standard ambient temperature and pressure (SATP).

| Property | Value | Condition / Method |

| Boiling Point | 243.4°C | @ 760 mmHg (Atmospheric) |

| Melting Point | < 20°C (Liquid) | State at SATP (Standard Ambient Temp/Pressure) |

| Flash Point | 105.5°C | Closed Cup |

| Density | 1.055 g/cm³ | @ 25°C |

| Refractive Index | 1.503 | |

| LogP | 3.52 | Predicted (Hydrophobic) |

Isomeric Distinction (Critical Alert)

Researchers often confuse the n-butoxy and tert-butoxy isomers. This distinction is vital as it alters the physical state and reactivity profile.

| Feature | 1-Butoxy-4-chlorobenzene (n-isomer) | 1-tert-Butoxy-4-chlorobenzene (t-isomer) |

| CAS Number | 51241-35-1 | 18995-35-2 |

| Physical State | Liquid | Solid (Crystalline) |

| Boiling Point | 243.4°C | 230.9°C |

| Melting Point | N/A (Liquid) | 45.5°C – 46.5°C |

| Steric Hindrance | Low (Flexible chain) | High (Bulky group) |

Application Note: If your sample is a solid at room temperature, you likely possess the tert-butyl isomer or a highly impure mixture.

Part 2: Synthesis & Purification Protocol

To ensure data integrity, the boiling point must be validated against a sample of high purity (>98%). The following protocol utilizes a Williamson Ether Synthesis , optimized for the n-butyl variant to minimize side reactions.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 4-chlorophenol) on 1-bromobutane via an S_N2 mechanism.

Validated Workflow (DOT Visualization)

Figure 1: Optimized Williamson Ether Synthesis pathway for 1-Butoxy-4-chlorobenzene.

Detailed Methodology

-

Reagents: 4-Chlorophenol (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF (Solvent). -

Procedure:

-

Dissolve 4-chlorophenol in DMF under inert atmosphere (

). -

Add

and stir at 60°C for 30 minutes to generate the phenoxide. -

Add 1-Bromobutane dropwise. Increase temperature to 80-90°C.

-

Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol spot (

) should disappear, replaced by the ether product (

-

-

Purification (Crucial for BP determination):

-

The crude oil must be distilled under reduced pressure to remove unreacted bromide and solvent traces.

-

Checkpoint: A yellow tint indicates oxidation or impurities; the pure compound is a clear, colorless liquid.

-

Part 3: Experimental Validation & Quality Control

Trustworthiness in physical property data requires rigorous self-validation. Use the following metrics to verify your compound.

Purity Assessment

Before measuring thermal properties, confirm identity using Nuclear Magnetic Resonance (NMR) .

-

1H NMR (CDCl3, 400 MHz):

- 7.22 (d, 2H, Ar-H, ortho to Cl)

- 6.82 (d, 2H, Ar-H, ortho to O-Bu)

-

3.93 (t, 2H,

-

1.75 (m, 2H,

-

1.48 (m, 2H,

-

0.97 (t, 3H,

Thermal Analysis Protocol

To replicate the Boiling Point (243.4°C) safely:

-

Method: Use Differential Scanning Calorimetry (DSC) for decomposition checks, followed by capillary boiling point determination or distillation curve analysis.

-

Pressure Correction: If distilling under vacuum (recommended to prevent thermal degradation), use the Nomograph equation:

-

@ 10 mmHg: BP

115-120°C. -

@ 760 mmHg: BP = 243.4°C.[1]

-

References

-

ChemSrc. (2025).[1] 1-butoxy-4-chloro-benzene: Physicochemical Properties and CAS 51241-35-1 Data. Retrieved from [Link]

-

PubChem. (2025).[2] Compound Summary: 1-Butoxy-4-chlorobenzene (CAS 51241-35-1).[1][3] National Library of Medicine. Retrieved from [Link]

- Google Patents. (2016). CN106045942A: Preparation method of pramoxine hydrochloride. (Discusses 4-n-butoxy chlorobenzene as a liquid intermediate).

Sources

Technical Guide: Halogenated Aromatic Ethers in Drug Discovery

Part 1: Executive Summary & Strategic Scope

Halogenated aromatic ethers (HAEs) occupy a paradoxical niche in chemical science. In medicinal chemistry, they are high-value pharmacophores; the ether linkage provides conformational flexibility while halogen substituents (F, Cl, Br) modulate lipophilicity (

This guide provides a rigorous framework for the design, synthesis, and safety assessment of HAEs. It moves beyond standard textbook definitions to address the practical causality of synthetic choices—why a specific catalyst system prevents side reactions—and how to engineer safety into the molecular scaffold early in the drug discovery phase.

Part 2: Chemical Architecture & Properties

The Halogen Effect on Ether Linkages

The physicochemical behavior of an aromatic ether is dictated by the interplay between the oxygen lone pairs and the electronic withdrawal of the halogen substituents.

| Property | Fluorine (-F) | Chlorine (-Cl) | Bromine (-Br) | Iodine (-I) |

| Electronegativity | 3.98 (Highest) | 3.16 | 2.96 | 2.66 |

| C-X Bond Energy | ~116 kcal/mol | ~81 kcal/mol | ~68 kcal/mol | ~51 kcal/mol |

| Metabolic Role | Metabolic Blocker (Strong) | Lipophilic Anchor | Reactive Handle | Reactive Handle |

| Primary Utility | Bioisostere / Stability | Solvation / Potency | Intermediate / Coupling | Intermediate / Coupling |

Key Insight: Fluorine is unique. Its high electronegativity and strong C-F bond render the adjacent ring positions resistant to oxidative metabolism (P450 blocking), whereas Iodine is typically too reactive for final drug candidates and is reserved as a synthetic handle for cross-coupling.

Part 3: Strategic Synthesis (Methodologies & Protocols)

The synthesis of HAEs is rarely a "one-size-fits-all" approach. The choice of method depends strictly on the electronic nature of the aryl halide and the phenol.

Synthetic Decision Matrix

-

Electron-Deficient Aryl Halides: Use SNAr (Nucleophilic Aromatic Substitution). No metal catalyst required; driven by base and heat.

-

Electron-Rich/Neutral Aryl Halides: Use Buchwald-Hartwig (Pd-catalyzed) or Ullmann-type (Cu-catalyzed) coupling.

Visualization: Synthetic Pathway Selection

The following diagram illustrates the logic flow for selecting the optimal synthetic route.

Caption: Decision tree for selecting SNAr, Ullmann, or Buchwald-Hartwig methodologies based on substrate electronics.

Detailed Protocol: Modern Copper-Catalyzed Ullmann Coupling

Why this protocol? Traditional Ullmann reactions require harsh conditions (

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Substituted Phenol (1.2 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: Picolinic acid or N,N-Dimethylglycine (20 mol%)

-

Base:

(2.0 equiv) – Preferred over -

Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a reaction tube and backfill with Argon. Critical: Oxygen poisons the Cu(I) catalyst.

-

Charging: Add CuI, Ligand, and Base. Cap and purge with Argon for 5 mins.

-

Substrate Addition: Add Aryl Iodide and Phenol. Add solvent via syringe.

-

Heating: Heat to

C for 12–24 hours. Monitor via TLC/LCMS.-

Checkpoint: If reaction stalls, add 5 mol% more CuI/Ligand.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO/DMF. Wash with brine. Dry over

. -

Purification: Silica gel chromatography. Note: Halogenated ethers are often lipophilic; start with 100% Hexanes.

Part 4: Medicinal Chemistry & Bioactivity[3][4][5][6][7][8]

Metabolic Stability & The "Fluorine Scan"

A primary failure mode for aromatic ethers in drug development is O-dealkylation by Cytochrome P450 enzymes. The mechanism involves hydroxylation of the carbon alpha to the oxygen.

Strategy: Replace metabolic "hotspots" (C-H bonds) with C-F bonds.

-

Mechanism: The C-F bond is shorter and stronger, resisting the hydrogen abstraction step required for P450 oxidation.

-

Lipophilicity: Fluorination increases

, improving membrane permeability but potentially increasing non-specific binding.

Visualization: Metabolic Blocking

Caption: Comparison of metabolic degradation of methyl ethers vs. the stability of fluorinated analogs.

Part 5: Toxicology & Safety (The PBDE Context)

While halogenated ethers are vital drugs, specific configurations pose severe environmental risks. Researchers must avoid designing structures that mimic Polybrominated Diphenyl Ethers (PBDEs) .

The PBDE Hazard Profile

PBDEs (e.g., Pentabromodiphenyl ether) were widely used as flame retardants.[1][2] They are structurally homologous to thyroid hormones (

-

Toxicity Mechanism: They bind to thyroid transport proteins (transthyretin) and nuclear receptors, disrupting endocrine function.

-

Bioaccumulation: High lipophilicity + resistance to metabolism = accumulation in adipose tissue.

Safety by Design (Structural Alerts)

When designing halogenated ethers for therapeutic use:

-

Avoid Polybromination: Do not place multiple bromine atoms on a diphenyl ether scaffold.

-

Monitor LogP: Keep

to reduce bioaccumulation risk. -

Quinone Methide Avoidance: Ensure that metabolic activation does not generate reactive quinone methides, which can cause idiosyncratic liver toxicity.

Part 6: References

-

Synthesis of Diaryl Ethers via C-O Cross-Coupling: Journal of Synthetic Chemistry. (2024). Detailed methodology on CuI/Et3N systems. 3[4][5][6][7][8][9][10][11][12]

-

Diaryl Ether: A Privileged Scaffold for Drug Discovery: PubMed. (2020). Review of medicinal applications and SAR. 13[4][5][6][7][8][9][10][11][12]

-

New Halogen-Containing Drugs Approved by FDA (2021): Molecules. (2022). Analysis of halogenated drugs like Cabotegravir. 14[5][6][7][8][9][10][11][12]

-

Human Toxicity of Polybrominated Diphenyl Ethers (PBDEs): NIH/PubMed. (2024). Comprehensive review on PBDE toxicology mechanisms. 10[4][5][6][7][8][9][10][11][12]

-

Late-Stage Conversion of Metabolically Labile Aryl Ethers: NIH. (2021). Strategies for fluorination to improve stability. 6[4][5][6][7][8][9][10][11][12]

Sources

- 1. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. francis-press.com [francis-press.com]

- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif [beilstein-journals.org]

- 10. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Chloro-4-butoxybenzene for Advanced Research

This guide provides a comprehensive overview of 1-chloro-4-butoxybenzene, a key intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its purpose is to equip researchers, chemists, and drug development professionals with the essential technical knowledge and practical insights required for its effective application.

Core Molecular and Physical Characteristics

1-Chloro-4-butoxybenzene, also known as p-chlorophenyl butyl ether, is an aromatic ether. The presence of a chlorine atom and a butoxy group on the benzene ring imparts a unique combination of reactivity and physical properties that are advantageous in multi-step syntheses.

A thorough understanding of its physical characteristics is fundamental to its application in a laboratory setting, influencing decisions on reaction conditions, purification methods, and storage.

Table 1: Key Physical and Chemical Properties of 1-Chloro-4-butoxybenzene

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClO | [1][2] |

| Molecular Weight | 184.66 g/mol | [1][2] |

| CAS Number | 51241-35-1 | [2] |

| Density | 1.055 g/cm³ | [1] |

| Boiling Point | 243.4 °C at 760 mmHg | [1] |

| Flash Point | 105.5 °C | [1] |

| Refractive Index | 1.503 | [1] |

| LogP | 3.51890 | [1] |

These properties indicate that 1-chloro-4-butoxybenzene is a relatively high-boiling liquid with moderate lipophilicity, as suggested by its LogP value. Its high flash point suggests a lower fire hazard compared to more volatile organic solvents.

Synthesis and Mechanistic Considerations

The most common and efficient method for the synthesis of 1-chloro-4-butoxybenzene is the Williamson ether synthesis.[3][4] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[3]

Preferred Synthetic Route: Williamson Ether Synthesis

This method involves the reaction of 4-chlorophenol with a suitable butylating agent, such as 1-bromobutane, in the presence of a base.

Reaction: 4-Chlorophenol + 1-Bromobutane → 1-Chloro-4-butoxybenzene + Salt + Water

Causality in Experimental Design:

-

Choice of Base: A moderately strong base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. The choice of a weaker base like potassium carbonate is often preferred to minimize side reactions.

-

Solvent Selection: A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is typically employed to dissolve the reactants and facilitate the SN2 reaction. These solvents solvate the cation of the base, leaving the alkoxide anion more available for nucleophilic attack.

-

Reaction Temperature: The reaction is typically heated to increase the rate of reaction. However, excessive temperatures should be avoided to prevent potential side reactions, such as elimination of the alkyl halide.

Alternative Synthetic Approaches

While the Williamson ether synthesis is the most prevalent method, other approaches exist, such as the etherification of p-chlorophenol with isobutylene.[5] However, these methods may have limitations in terms of yield and selectivity.

Spectroscopic Characterization

Accurate identification and purity assessment of 1-chloro-4-butoxybenzene are crucial. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-chloro-4-butoxybenzene provides distinct signals corresponding to the protons in different chemical environments.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.3 ppm) are expected, characteristic of a 1,4-disubstituted benzene ring.

-

Butoxy Group Protons:

-

A triplet corresponding to the -OCH₂- protons (typically δ 3.9-4.0 ppm).

-

A multiplet for the -OCH₂CH₂- protons.

-

A multiplet for the -CH₂CH₃ protons.

-

A triplet for the terminal -CH₃ protons (typically δ 0.9-1.0 ppm).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key signals include those for the aromatic carbons, with the carbon attached to the chlorine atom and the carbon attached to the oxygen atom having characteristic chemical shifts, as well as the four distinct signals for the butoxy group carbons.[8]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.[9]

-

C-O-C Stretch: A strong absorption band in the region of 1240-1260 cm⁻¹ is indicative of the aryl-alkyl ether linkage.

-

C-Cl Stretch: A band in the region of 1090-1010 cm⁻¹ corresponds to the carbon-chlorine bond.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the 1,4-disubstituted ring are typically observed in the 810-840 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 184, with a characteristic M+2 peak at m/z 186 due to the presence of the ³⁷Cl isotope.[2]

Reactivity and Applications in Drug Discovery

The chemical reactivity of 1-chloro-4-butoxybenzene is primarily dictated by the chloro and butoxy substituents on the aromatic ring. The chlorine atom can participate in various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.[10][11]

Cross-Coupling Reactions

The chloro-substituent can be utilized in common cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug synthesis.

Role as a Pharmaceutical Intermediate

The 1-chloro-4-butoxybenzene moiety is found in various pharmacologically active molecules. Its structural features can contribute to the overall lipophilicity and metabolic stability of a drug candidate. It has been identified as an intermediate in the synthesis of compounds like dapagliflozin.[12][13]

Safety, Handling, and Storage

Proper handling and storage of 1-chloro-4-butoxybenzene are essential to ensure laboratory safety.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Source |

| Harmful if swallowed | H302 | [2] |

| Very toxic to aquatic life | H400 | [2] |

| Very toxic to aquatic life with long lasting effects | H410 | [2] |

5.1. Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.[14][15]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]

-

Avoid inhalation of vapors and contact with skin and eyes.[14][16]

-

Keep away from heat, sparks, and open flames.[18]

5.2. Storage:

-

Store in a cool, dry, and well-ventilated place.[17]

-

Store away from incompatible materials, such as strong oxidizing agents.

Conclusion

1-Chloro-4-butoxybenzene is a versatile and valuable chemical intermediate with well-defined physical and chemical properties. A comprehensive understanding of its synthesis, characterization, reactivity, and safe handling is paramount for its successful application in research and development, particularly in the synthesis of novel pharmaceutical agents.

References

-

Chemsrc. (2025, September 14). 1-butoxy-4-chloro-benzene | CAS#:51241-35-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Butoxy-4-chlorobenzene. PubChem. Retrieved from [Link]

-

Airgas. (2021, September 15). SAFETY DATA SHEET. Retrieved from [Link]

-

Bionium. (2018, October 1). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene.

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

S. K. Scientific. (2010, October 25). 4-Chloroanisole - SAFETY DATA SHEET. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzene, 1-butyl-4-chloro-. PubChem. Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103539630A - Preparation method of 1-chloro-4-phenyl butane.

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-291. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Chloro-4-tert-butoxybenzene (CAS 18995-35-2). Retrieved from [Link]

-

Esselman, B. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Sharma, G., et al. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Oriental Journal of Chemistry, 36(2), 263-269. Retrieved from [Link]

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

Smith, W. B. (n.d.). Spectroscopy - organic problems. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Jotani, M. M., et al. (2019). 1-Chloro-4-[2-(4-chloro-phen-yl)eth-yl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 654-660. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

-

St. Olaf College. (n.d.). Organic Analysis and Theory Toolkit. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzene, 1-butyl-4-(chloromethyl)-. PubChem. Retrieved from [Link]

Sources

- 1. 1-butoxy-4-chloro-benzene | CAS#:51241-35-1 | Chemsrc [chemsrc.com]

- 2. 1-Butoxy-4-chlorobenzene | C10H13ClO | CID 303010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. CN1256313C - The preparation method of 4-tert-butoxychlorobenzene - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. lehigh.edu [lehigh.edu]

- 8. organic problems [www2.chemistry.msu.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 13. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 14. airgas.com [airgas.com]

- 15. bionium.miami.edu [bionium.miami.edu]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. Butoxybenzene - Safety Data Sheet [chemicalbook.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Reactivity profile of para-chlorobutoxybenzene in electrophilic substitution

The following technical guide details the reactivity profile of para-chlorobutoxybenzene (1-chloro-4-butoxybenzene) in electrophilic aromatic substitution (EAS).

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

para-Chlorobutoxybenzene represents a classic "push-pull" aromatic system where a strong activator (butoxy,

However, this scaffold presents a specific latent risk: ipso-substitution (dealkylation) during nitration or highly acidic protocols, a phenomenon often overlooked in standard reactivity models. This guide provides the mechanistic grounding, experimental protocols, and risk mitigation strategies required to utilize this intermediate effectively in drug discovery.

Mechanistic Analysis & Regioselectivity

Electronic Landscape

The molecule possesses two substituents with opposing inductive and resonance effects:

| Substituent | Effect Type | Direction | Strength | Directing Influence |

| Butoxy ( | Resonance ( | Electron Donating | Strong | Ortho/Para |

| Inductive ( | Electron Withdrawing | Moderate | ||

| Chloro ( | Inductive ( | Electron Withdrawing | Strong | Ortho/Para |

| Resonance ( | Electron Donating | Weak |

The "Ortho-to-Oxygen" Imperative

Although both groups are ortho/para directors, the para positions relative to each are blocked. The competition is between:

-

Position 2 (Ortho to Butoxy): Activated by the strong

effect of oxygen. -

Position 3 (Ortho to Chlorine): Activated only weakly by chlorine's lone pair, but deactivated by the inductive withdrawal of the oxygen (meta).

Visualization: Resonance Stabilization of the Sigma Complex

The following diagram illustrates why the electrophile (

Figure 1: Mechanistic divergence showing the critical resonance stabilization provided by the alkoxy group (green node), which is absent in the competing pathway.

Critical Reactivity Risks: The "Ipso" Trap

While standard text books predict simple substitution, field experience with p-haloalkoxybenzenes reveals a critical side reaction: Nitrative Dealkylation .

-

The Phenomenon: Under strongly acidic nitration conditions (e.g.,

), the electrophile may attack the ipso carbon bearing the butoxy group. -

The Mechanism: Attack at C1 leads to an intermediate that can eliminate the butyl group, resulting in a quinone or nitrophenol derivative (e.g., 4-chloro-2,6-dinitrophenol) rather than the desired nitro-butoxy compound.

-

Mitigation: Use milder nitrating agents (e.g., Acetyl nitrate or Claycop) and strictly control temperature < 0°C.

Experimental Protocol: Regioselective Bromination

This protocol demonstrates the clean introduction of a bromine atom ortho to the butoxy group, a common step in generating intermediates for Suzuki couplings (e.g., in SGLT2 inhibitor synthesis).

Reagents & Equipment

-

Substrate: p-Chlorobutoxybenzene (1.0 eq)

-

Electrophile Source: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (

) (Polar aprotic favors para/ortho selectivity and suppresses radical side reactions) -

Catalyst: Ammonium Acetate (

) (0.1 eq) - Protonic buffer to activate NBS

Step-by-Step Workflow

-

Preparation: Dissolve 10 mmol of p-chlorobutoxybenzene in 50 mL of acetonitrile in a round-bottom flask shielded from light (aluminum foil wrap).

-

Activation: Add 1.0 mmol of ammonium acetate. Stir at room temperature (25°C) for 10 minutes.

-

Addition: Add 10.5 mmol of NBS portion-wise over 20 minutes. Note: Exothermic reaction; monitor internal temp.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by the mono-bromo product ( -

Quench: Once complete (~1-2 hours), quench with 10% aqueous

(sodium thiosulfate) to destroy excess bromine. -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

Expected Data

| Parameter | Value | Notes |

| Yield | 85-92% | High efficiency due to strong activation. |

| Regioselectivity | >98% Ortho-to-Butoxy | Confirmed by |

| Appearance | Pale yellow oil | Crystallizes upon standing if high purity. |

Applications in Drug Discovery[3]

The p-chlorobutoxybenzene scaffold is a privileged structure in medicinal chemistry, particularly for modulating lipophilicity (

-

Linker Chemistry: The butoxy chain serves as a "spacer" that can be modified (e.g.,

-substitution) to reach binding pockets while the chlorobenzene core provides metabolic stability against CYP450 oxidation. -

SGLT2 Inhibitors: Analogs of this scaffold (e.g., ethoxy variants) are precursors to gliflozin-class drugs (Dapagliflozin), where the halogenated ring is coupled to a glucose moiety.

Synthesis Pathway for Biaryl Scaffolds

The brominated derivative (from Section 4) is the primary entry point for biaryl synthesis via Suzuki-Miyaura coupling.

Figure 2: Synthetic utility of the regioselective bromination product in generating biaryl pharmacophores.

References

-

Regioselectivity in Haloanisoles

-

Nitration Anomalies (Ipso Substitution)

- Source: ResearchGate / J. Chem. Soc. "Effect of solvents on regioselectivity of anisole nitration.

-

URL:[Link]

-

Synthetic Applications (Gliflozin Intermediates)

- Source: National Library of Medicine (PubMed).

-

URL:[Link]

-

Friedel-Crafts Protocols

-

Source: BenchChem Protocols.[2] "Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation."

-

Sources

Methodological & Application

Application Note: A High-Yield, Phase-Transfer Catalyzed Synthesis Protocol for 1-Butoxy-4-chlorobenzene

Abstract

This application note provides a comprehensive and robust protocol for the high-yield synthesis of 1-Butoxy-4-chlorobenzene, a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2][3] The methodology is centered around the Williamson ether synthesis, a classic and reliable C-O bond-forming reaction.[4] By employing a phase-transfer catalyst, this protocol overcomes common solubility challenges in heterogeneous reaction mixtures, leading to enhanced reaction rates and significantly improved product yields. We detail the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and present a clear workflow for researchers in organic synthesis and drug development.

Introduction and Scientific Principle

1-Butoxy-4-chlorobenzene is a substituted aromatic ether whose structure is a valuable scaffold in organic synthesis.[1] Its preparation is most effectively achieved via the Williamson ether synthesis, which proceeds through an SN2 nucleophilic substitution mechanism.[5][6] The synthesis involves two primary stages:

-

Deprotonation: The acidic proton of 4-chlorophenol is abstracted by a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), to generate the highly nucleophilic 4-chlorophenoxide anion.[5][7][8]

-

Nucleophilic Attack: The generated phenoxide anion attacks the electrophilic carbon of 1-bromobutane, displacing the bromide leaving group to form the desired 1-Butoxy-4-chlorobenzene ether.

A significant enhancement to this classic synthesis is the incorporation of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt. In a solid-liquid or liquid-liquid heterogeneous system, the PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase, where the 1-bromobutane reactant resides.[9][10] This circumvents the low mutual solubility of the reactants, dramatically increasing the frequency of effective molecular collisions and thereby accelerating the reaction towards a high-yield completion.[11]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding a high purity product.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Required Purity |

| 4-Chlorophenol | 106-48-9 | C₆H₅ClO | 128.56 | >99% |

| 1-Bromobutane | 109-65-9 | C₄H₉Br | 137.02 | >99% |

| Potassium Carbonate (anhydrous, finely powdered) | 584-08-7 | K₂CO₃ | 138.21 | >99% |

| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | C₁₆H₃₆BrN | 322.37 | >98% |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

| Brine (Saturated NaCl solution) | N/A | NaCl(aq) | N/A | N/A |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer hotplate and stir bar

-

Thermometer or thermocouple

-

Dropping funnel (optional)

-

Nitrogen or Argon gas inlet

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a slight positive pressure of inert gas.

-

Charging Reactants: To the flask, add 4-chlorophenol (12.86 g, 0.10 mol), finely powdered anhydrous potassium carbonate (20.73 g, 0.15 mol, 1.5 eq), and tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol, 5 mol%).

-

Solvent and Alkylating Agent Addition: Add 100 mL of anhydrous toluene to the flask, followed by 1-bromobutane (12.0 mL, 15.2 g, 0.11 mol, 1.1 eq).

-

Reaction Execution: With vigorous stirring, heat the reaction mixture to reflux (approx. 110-111 °C) using the heating mantle. Maintain the reflux for 4-6 hours.

-

Monitoring Reaction Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the 4-chlorophenol spot indicates reaction completion.

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid cake with a small amount of ethyl acetate (2 x 20 mL).

-

Transfer the combined filtrate to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted 4-chlorophenol, deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).[12]

-

-

Drying and Solvent Removal: Dry the washed organic layer over anhydrous sodium sulfate.[12] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and ethyl acetate.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 1-Butoxy-4-chlorobenzene as a colorless to pale yellow liquid.[12][13]

Workflow and Data Summary

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis of 1-Butoxy-4-chlorobenzene.

Expected Results

| Parameter | Value |

| Theoretical Yield | 18.47 g (based on 0.10 mol of 4-chlorophenol) |

| Expected Actual Yield | 16.6 - 17.5 g |

| Expected Yield (%) | 90 - 95% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~245-247 °C (at atmospheric pressure) |

| Molecular Weight | 184.66 g/mol [14] |

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

4-Chlorophenol: Toxic and corrosive. Harmful if swallowed, inhaled, or in contact with skin.[16][17] Handle with extreme care.

-

1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed. Keep away from ignition sources.

-

Toluene: Flammable liquid. Can cause skin and eye irritation. Potential for developmental toxicity.

-

Potassium Carbonate/Hydroxide: Irritant/Corrosive. Avoid creating dust.

-

General Handling: Ground and bond containers when transferring flammable solvents to prevent electrostatic discharge.[18] Spills should be absorbed with an inert material and disposed of as hazardous waste.[19]

Conclusion

The Williamson ether synthesis, enhanced by phase-transfer catalysis, provides a highly efficient, scalable, and high-yielding route to 1-Butoxy-4-chlorobenzene. The protocol described herein is robust and reproducible, making it suitable for both academic research and industrial process development. Adherence to the procedural details and safety guidelines is essential for achieving optimal results and ensuring laboratory safety.

References

-

Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. Available at: [Link]

-

Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

-

University of Michigan-Dearborn. Experiment 06 Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. 4-Chlorophenol. Available at: [Link]

-

Williamson Ether Synthesis. Procedure. Available at: [Link]

-

St. Norbert College. The Williamson Ether Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 303010, 1-Butoxy-4-chlorobenzene. Available at: [Link]

-

Organic Syntheses. Benzene, 1-bromo-2-chloro-. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4684, 4-Chlorophenol. Available at: [Link]

-

ResearchGate. Synthesis of butoxybenzene using phenol and bromobutane. Available at: [Link]

-

New Jersey Department of Health. Chlorobenzene - Hazardous Substance Fact Sheet. Available at: [Link]

-

Loba Chemie. 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Available at: [Link]

-

Macmillan Group. Phase-Transfer Catalysis. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-tert-Butoxy-4-chlorobenzene | 18995-35-2 [chemicalbook.com]

- 3. CAS 18995-35-2: 1-tert-Butoxy-4-chlorobenzene | CymitQuimica [cymitquimica.com]

- 4. francis-press.com [francis-press.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. journal.bcrec.id [journal.bcrec.id]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. 1-Butoxy-4-chlorobenzene | C10H13ClO | CID 303010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 17. lobachemie.com [lobachemie.com]

- 18. uwaterloo.ca [uwaterloo.ca]

- 19. nj.gov [nj.gov]

Technical Application Note: 1-Butoxy-4-chlorobenzene in Agrochemical Formulation & Synthesis

Executive Summary

1-Butoxy-4-chlorobenzene (also known as p-chlorobutoxybenzene or 4-chlorophenyl butyl ether) is a specialized halogenated aromatic ether serving two critical roles in modern agrochemical development:

-

Synthesis Intermediate: It functions as a lipophilic building block for ether-bridged acaricides and insecticides (analogous to the structural motifs found in Etofenprox and Fenazaquin). Its 4-chloro substituent provides a reactive handle for metal-catalyzed coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the butoxy tail modulates the partition coefficient (LogP), enhancing cuticular penetration in target pests.

-

Formulation Synergist/Solvent: Due to its high boiling point and excellent solvency for pyrethroids and organophosphates, it is utilized in Emulsifiable Concentrates (EC) to improve the stability and leaf-surface spreading of active ingredients (AIs).

This guide details the optimized synthesis protocol, quality control parameters, and formulation integration strategies for this compound.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification | Relevance to Agrochemistry |

| Chemical Structure | Cl-C₆H₄-O-(CH₂)₃CH₃ | Lipophilic ether bridge; stable against hydrolysis. |

| Molecular Weight | 184.66 g/mol | Ideal range for intermediate coupling. |

| Appearance | Clear to pale yellow liquid | Low color impact on final formulation. |

| Boiling Point | ~260–265°C | Low volatility; reduces drift in field applications. |

| LogP (Octanol/Water) | ~4.2 (Estimated) | High lipophilicity aids transport across insect cuticles. |

| Solubility | Insoluble in water; soluble in toluene, acetone, DMF. | Compatible with organic phase formulation. |

Application 1: Synthesis Intermediate Protocol

Context: Designing Ether-Bridged Acaricides

Many modern acaricides (e.g., Pyrimidifen analogs) rely on a "Head-Linker-Tail" architecture. 1-Butoxy-4-chlorobenzene serves as the Tail-Linker module. The chlorine atom at the para position is electronically activated for cross-coupling reactions, allowing the attachment of heterocyclic "Heads" (e.g., pyrimidines, quinazolines).

Protocol: Optimized Williamson Ether Synthesis

Objective: Synthesize high-purity (>99.5%) 1-Butoxy-4-chlorobenzene from 4-chlorophenol.

Reagents:

-

Substrate: 4-Chlorophenol (1.0 eq)

-

Alkylating Agent: n-Butyl bromide (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous)

-

Solvent: Acetonitrile (ACN) or DMF (High polarity required for SN2)

-

Catalyst: Potassium Iodide (KI) (0.05 eq, Finkelstein accelerator)

Workflow:

-

Preparation: Charge a 3-neck round-bottom flask with 4-Chlorophenol and ACN under nitrogen atmosphere.

-

Deprotonation: Add K₂CO₃ gradually. Heat to 60°C and stir for 30 minutes to generate the phenoxide anion.

-

Alkylation: Add KI, then add n-Butyl bromide dropwise over 45 minutes to control exotherm.

-

Reflux: Heat the mixture to reflux (80–82°C) for 6–8 hours. Monitor consumption of 4-chlorophenol via TLC (Hexane:Ethyl Acetate 9:1) or HPLC.

-

Work-up:

-

Cool to room temperature. Filter off inorganic salts (KBr/KCl).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in Ethyl Acetate; wash with 1N NaOH (to remove unreacted phenol), water, and brine.

-

-

Purification: Dry organic layer over MgSO₄, filter, and distill under high vacuum (0.5 mmHg) to collect the pure product.

Visualized Pathway (DOT Diagram)

Figure 1: Step-by-step synthesis workflow for generating high-purity intermediate.

Application 2: Formulation Solvent & Synergist

Context: Enhancing Bioavailability

In agrochemical formulations, particularly for systemic fungicides or contact insecticides, the "carrier" solvent plays a pivotal role. 1-Butoxy-4-chlorobenzene is valuable here because:

-

Cuticular Penetration: Its aromatic-ether structure mimics the waxy cuticle of leaves and insect exoskeletons, facilitating the diffusion of the active ingredient.

-

Stability: Unlike ester-based solvents, it is resistant to hydrolysis, making it suitable for liquid formulations stored for long periods.

Protocol: Solubility Screening for EC Formulation

Objective: Determine the maximum loading of a target AI (e.g., Tebuconazole or a Pyrethroid) in 1-Butoxy-4-chlorobenzene.

-

Preparation: Aliquot 10 mL of 1-Butoxy-4-chlorobenzene into glass vials.

-

Saturation: Add the solid AI in 0.5g increments, vortexing for 5 minutes at 20°C.

-

Thermal Stress: Heat samples to 54°C (CIPAC standard aging temp) for 2 hours, then cool to 0°C for 24 hours.

-

Observation: Check for crystal growth or phase separation.

-

Validation: Filter supernatant and analyze AI concentration via HPLC.

Quality Control & Impurity Management

The purity of 1-Butoxy-4-chlorobenzene is critical. Residual phenols can cause phytotoxicity (plant burn), while residual halides can poison metal catalysts in downstream synthesis.

| Impurity | Origin | Limit | Detection Method |

| 4-Chlorophenol | Unreacted Starting Material | < 0.1% | HPLC (UV 280nm) |

| n-Butyl Bromide | Excess Reagent | < 0.5% | GC-FID |

| Water | Solvent/Atmosphere | < 0.05% | Karl Fischer Titration |

Self-Validating QC System:

-

Checkpoint: If the pH of the aqueous wash in the synthesis work-up is < 10, phenol removal is incomplete. Re-wash with NaOH.

-

Checkpoint: If the final product color is dark yellow/brown, oxidation has occurred. Distill immediately.

Safety & Handling (GHS Standards)

Hazard Classification:

-

Acute Tox. 4 (Oral): Harmful if swallowed.

-

Aquatic Acute 1: Very toxic to aquatic life (Critical for agrochemical runoff assessment).

Handling Protocol:

-

PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and organic vapor respirator.

-

Spill Management: Do not wash into drains. Absorb with inert clay (Vermiculite) and incinerate as hazardous organic waste.

-

Storage: Store under nitrogen in stainless steel or HDPE containers to prevent slow oxidation of the ether linkage.

References

-

Synthesis of Ether-Based Agrochemicals (Pramoxine Analog)

- Patent CN106045942A. "Preparation method of pramoxine hydrochloride.

-

Source:

-

Safety Data & Toxicology (Chlorobenzenes)

- National Institutes of Health (NIH) - PubChem. "1-Butoxy-4-chlorobenzene Compound Summary."

-

Source:

- General Agrochemical Formulation (Solvents): Knowles, A. "New developments in crop protection product formulation." Agrow Reports, 2005. (Context for lipophilic solvents in ECs).

-

Etofenprox Chemistry (Structural Analog)

Sources

- 1. CN100398511C - Preparation method of insecticide etofenprox - Google Patents [patents.google.com]

- 2. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 3. CN1548415A - Prepn of etofenprox as pesticide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Butoxy-4-chlorobenzene

Topic: Removal of Unreacted 4-Chlorophenol (4-CP) from 1-Butoxy-4-chlorobenzene (BCB) Ticket Type: Purification & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Logic

Welcome to the technical support module for ether synthesis purification. You are likely performing a Williamson Ether Synthesis reacting 4-chlorophenol with 1-bromobutane (or 1-chlorobutane) in the presence of a base.

The challenge you face is that the boiling points of your starting material and product are critically close, rendering distillation ineffective and potentially disastrous for yield.